Clometherone

Description

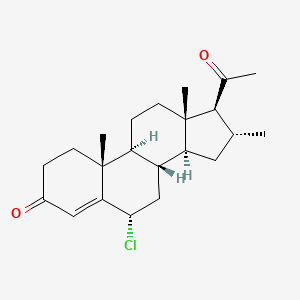

Structure

3D Structure

Properties

CAS No. |

5591-27-5 |

|---|---|

Molecular Formula |

C22H31ClO2 |

Molecular Weight |

362.9 g/mol |

IUPAC Name |

(6S,8S,9S,10R,13S,14S,16R,17S)-17-acetyl-6-chloro-10,13,16-trimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one |

InChI |

InChI=1S/C22H31ClO2/c1-12-9-17-15-11-19(23)18-10-14(25)5-7-21(18,3)16(15)6-8-22(17,4)20(12)13(2)24/h10,12,15-17,19-20H,5-9,11H2,1-4H3/t12-,15-,16+,17+,19+,20-,21-,22+/m1/s1 |

InChI Key |

UMRURYMAPMZKQO-NDKKBYRMSA-N |

SMILES |

CC1CC2C3CC(C4=CC(=O)CCC4(C3CCC2(C1C(=O)C)C)C)Cl |

Isomeric SMILES |

C[C@@H]1C[C@H]2[C@@H]3C[C@@H](C4=CC(=O)CC[C@@]4([C@H]3CC[C@@]2([C@H]1C(=O)C)C)C)Cl |

Canonical SMILES |

CC1CC2C3CC(C4=CC(=O)CCC4(C3CCC2(C1C(=O)C)C)C)Cl |

Appearance |

Solid powder |

Other CAS No. |

5591-27-5 |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Clometherone; Lilly 38000; Lilly-38000; Lilly38000; 38000; Clometeron; |

Origin of Product |

United States |

Synthetic Chemistry and Derivatization of Clometherone

Synthetic Pathways and Precursors of Clometherone

The synthesis of this compound leverages established methodologies in steroid chemistry to introduce the characteristic chloro and methyl groups at the 6α and 16α positions of the pregnane (B1235032) skeleton.

Utilization of Progesterone (B1679170) Derivatives as Starting Materials

Progesterone derivatives serve as key starting materials for the synthesis of this compound and its analogues. Progesterone itself is an endogenous 21-carbon steroid hormone synthesized from cholesterol via pregnenolone. nih.govwikipedia.org It is a major gonadal hormone and also produced in lesser amounts by the adrenal cortex, testes, adipose tissue, and other tissues. nih.gov The use of progesterone derivatives provides a convenient steroid scaffold with the necessary functional groups for subsequent modifications.

Chemical Transformations and Reaction Methodologies

The synthesis of this compound from progesterone derivatives involves a sequence of chemical transformations. While a detailed step-by-step synthesis specifically for this compound is not explicitly detailed in the provided snippets, the synthesis of similar halogenated and methylated steroid derivatives offers insights into the likely methodologies.

Introducing a chlorine atom at the 6α position of steroids can be achieved through various chlorination methods. Selective chlorination at specific positions on a steroid nucleus, such as carbon-6, -9, -14, -17, or -20, has been reported using different reagents and conditions, sometimes employing template compounds to direct the substitution. google.com

The introduction of a methyl group at the 16α position of pregnane steroids is also a known transformation in steroid synthesis. The transformation of 16-unsaturated pregnanes to 16α-methyl pregnanes using a Grignard reagent is a reported method. google.com Specifically, the conjugate addition to a 16-unsaturated-3-keto steroid to form a 16α-methyl-Δ17(20)-20-enolate using a methyl Grignard reagent in the presence of a copper salt catalyst has been described. google.com The synthesis of 16α-methylprogesterone from 16-dehydroprogesterone (B108162) has been reported, involving reaction with a methyl Grignard reagent and cuprous chloride. google.com

Based on the structure of this compound (6α-chloro-16α-methylprogesterone), a plausible synthetic route would involve introducing the 16α-methyl group and the 6α-chloro group onto a progesterone or a suitably functionalized progesterone derivative through a series of controlled chemical reactions. These reactions likely involve specific reagents and conditions to ensure the correct stereochemistry at the 6 and 16 positions.

Chemical transformations in organic synthesis, including steroid chemistry, often involve methodologies such as halogenation, alkylation (e.g., methylation), oxidation, reduction, and functional group interconversions. rsc.orgtherobinsongroup.org The specific sequence and conditions of these reactions would be optimized to achieve the desired this compound structure.

Structural Analogue Synthesis for Structure-Activity Relationship (SAR) Studies

The synthesis of structural analogues is a fundamental aspect of Structure-Activity Relationship (SAR) studies, which aim to understand how modifications to a molecule's chemical structure affect its biological activity. wikipedia.org By synthesizing compounds with slight variations to the this compound structure, researchers can probe the impact of these changes on its antiestrogenic and antiandrogenic properties.

Exploration of Structural Modifications (e.g., 6α-chloro-16α-methylprogesterone)

This compound itself is an example of a structural modification of progesterone, featuring a chlorine atom at the 6α position and a methyl group at the 16α position. wikipedia.orgncats.io The synthesis of such disubstituted progesterone derivatives, like the 6,16-chloro and methyl series, was reported as early as 1962. wikipedia.org This indicates that the introduction of these specific substituents was an early area of exploration in modifying the progesterone structure.

Further exploration of structural modifications could involve altering the position or nature of the halogen (e.g., bromine or fluorine), changing the alkyl group at the 16 position, or introducing substituents at other positions on the pregnane core. For instance, the synthesis of 6α-fluoro-16α-methylprogesterone has also been reported. researchgate.net These modifications allow for a systematic investigation of how each structural change influences the compound's interaction with biological targets, such as hormone receptors.

Design and Synthesis of Related Antiestrogen (B12405530) and Antiandrogen Analogues

This compound is described as an antiestrogen and antiandrogen. wikipedia.orgncats.io The synthesis of related analogues with similar or enhanced antiestrogenic and antiandrogenic activities is a significant area of research. This involves designing compounds that can interact with estrogen receptors (ERs) and androgen receptors (ARs). news-medical.net

Steroidal antiandrogens, such as cyproterone (B1669671) acetate (B1210297) and megestrol (B1676162) acetate, are often progesterone analogues. news-medical.net The synthesis of novel steroidal derivatives with potential antiandrogenic activity has been explored, including halogenated progesterone derivatives. pharm.or.jp For example, 4-chloro-4-pregnene-3,20-dione derivatives have been synthesized and evaluated for their antiandrogenic effects. pharm.or.jp

Similarly, the synthesis of antiestrogen analogues, both steroidal and non-steroidal, is an active field. nih.govnih.gov While this compound is a steroidal antiestrogen, research into antiestrogens includes a wide range of structural classes. The design and synthesis of these analogues are guided by SAR studies and insights into the interaction of compounds with ERs.

The synthesis of these related antiestrogen and antiandrogen analogues often employs similar chemical methodologies to those used for this compound synthesis, adapted to introduce different substituents or modify the steroid core structure to achieve the desired biological profile. This can involve introducing halogen atoms at various positions, adding different alkyl or functional groups, or modifying the ring system.

Research findings on the activity of these analogues, such as their affinity for hormone receptors or their effects in in vivo models, provide valuable data for understanding the SAR and guiding the design of more potent and selective compounds. For example, studies have evaluated the antiandrogenic effects of various halogenated progesterone derivatives by measuring their impact on parameters like seminal vesicle weight in animal models. pharm.or.jp

The synthesis and study of this compound and its structural analogues contribute to the broader understanding of steroid chemistry and the development of compounds with targeted hormonal activities.

Molecular and Biochemical Mechanisms of Clometherone Action

Steroid Receptor Binding and Modulation

Clometherone interacts with steroid receptors, influencing their conformation and downstream effects.

Interactions with Androgen Receptors

This compound has been described as an antiandrogen. wikipedia.org Androgen receptors (ARs) are nuclear receptors that, upon binding to androgens like testosterone (B1683101) or dihydrotestosterone, translocate to the nucleus, dimerize, and regulate gene transcription by binding to androgen-responsive elements (AREs) in target genes. nih.govwikipedia.org The AR is closely related to the progesterone (B1679170) receptor, and progestins at higher doses can block the AR. wikipedia.org While the precise details of this compound's binding affinity and specific interactions with the AR were not extensively detailed in the search results, its classification as an antiandrogen suggests it interferes with the normal function of the AR. wikipedia.orgonelook.comkegg.jp This interference could involve competing for androgen binding sites, inhibiting nuclear translocation, or disrupting interaction with coactivators or DNA.

Interactions with Progesterone Receptors

This compound is a synthetic pregnane (B1235032) steroid and a derivative of progesterone. wikipedia.org The progesterone receptor (PR) is a nuclear receptor activated by progesterone, leading to conformational changes, dimerization, and binding to progesterone response elements (PREs) to regulate gene expression. mdpi.comwikipedia.org While this compound is a progesterone derivative, its progestogenic potency in the Clauberg assay is reported to be considerably less than that of progesterone. wikipedia.org This suggests that while it interacts with the PR, its ability to activate the receptor and elicit a progestogenic response is limited. Studies on progesterone receptor interactions often involve evaluating binding affinity and the resulting transcriptional activity compared to natural progesterone. mdpi.com The limited progestogenic potency of this compound indicates it may act as a weak agonist or even an antagonist depending on the context and the specific PR isoform (PR-A or PR-B). wikipedia.org

Modulation of Estrogen Receptors (Antiestrogenic Activity)

This compound is described as an antiestrogen (B12405530). wikipedia.orgfda.gov Antiestrogens modulate the activity of estrogen receptors (ERs), which are nuclear receptors that mediate the effects of estrogens. wikipedia.orgnih.gov ERs exist as two main subtypes, ERα and ERβ. nih.gov Antiestrogens can act as antagonists in some tissues while potentially showing agonistic activity in others, classifying them as selective estrogen receptor modulators (SERMs). wikipedia.org this compound has been found to suppress estrone-induced uterine hypertrophy in mice at doses where progesterone was inactive. wikipedia.org This demonstrates its ability to oppose estrogenic effects in a specific tissue. The mechanism of antiestrogenic activity typically involves binding to the ER and inducing a conformation that prevents the recruitment of coactivator proteins necessary for full transcriptional activation of estrogen-responsive genes. wikipedia.orgnih.gov SERMs can interact differently with ERα and ERβ and their effects can vary depending on the target tissue and the cellular context, including the presence of coregulators. wikipedia.orgnih.gov

Influence on Intracellular Signaling Cascades

Steroid receptors, including AR and PR, can influence intracellular signaling cascades through both genomic (transcription-dependent) and non-genomic (transcription-independent) mechanisms. nih.govwikipedia.orgfrontiersin.org

Pathways Influenced by Androgenic Receptor Activity

Androgen receptor activation can influence various intracellular signaling pathways. Beyond the classical genomic pathway involving direct DNA binding and gene transcription, AR can also signal through non-DNA binding-dependent pathways. nih.govwikipedia.org These non-genomic actions can involve interactions with signal transduction proteins in the cytoplasm, leading to rapid changes in cell function. nih.govwikipedia.org Examples include the activation of kinase cascades such as the MAPK/ERK pathway, PI3K/Akt pathway, and PKC pathway. amegroups.org AR can interact with proteins like Src, which can initiate downstream signaling. frontiersin.org The influence of this compound as an antiandrogen on these pathways would likely involve disrupting the normal AR-mediated signaling. This could mean inhibiting the activation of these kinases or interfering with the interaction between AR and signaling proteins, thereby blocking the downstream effects typically induced by androgens.

Pathways Modulated by Antiestrogenic Action

Antiestrogenic compounds primarily exert their effects by interacting with estrogen receptors (ERs), which are ligand-dependent transcription factors. nih.govfrontiersin.org These interactions can occur through several mechanisms, including competing with endogenous estrogens for receptor binding sites. nih.gov The resulting complex can then influence gene expression by binding to specific DNA sequences known as estrogen response elements (EREs) or by interacting with other transcription factors. nih.govfrontiersin.org This modulation of gene transcription can either activate or repress the expression of estrogen-responsive genes, leading to tissue-specific effects. nih.govwikipedia.org The antiestrogenic action can involve both genomic pathways, where the receptor complex directly binds to DNA, and non-genomic pathways, which involve rapid signaling events initiated at the cell membrane and can indirectly affect gene transcription. nih.gov

Research on antiestrogens indicates that their interaction with ERs can lead to structural changes in the receptor, affecting its ability to interact with coactivator and corepressor proteins, further influencing transcriptional activity. wikipedia.org For instance, some antiestrogens can displace helix 12 of the ligand-binding pocket, which is crucial for coactivator binding, leading to the recruitment of corepressor proteins and inhibition of estrogenic activity. wikipedia.org While specific detailed pathways modulated by this compound's antiestrogenic action are not extensively documented in the provided search results, the general mechanisms of antiestrogen action on ER signaling pathways provide a framework for understanding its potential effects.

Enzymatic Pathway Interactions and Biochemical Responses

The interaction of this compound with enzymatic pathways and the resulting biochemical responses are central to its biological activity. Enzymes are biological catalysts that facilitate the complex network of biochemical reactions within cells, known as metabolic pathways. wikipedia.orglongdom.orgvedantu.com Modulation of enzyme activity by a compound can significantly impact the flux of metabolites through these pathways, affecting cellular function and homeostasis. longdom.orgvedantu.comlibretexts.org

Metabolism of Clometherone in Animal Models

Identification and Characterization of Clometherone Metabolites

The initial step in characterizing the metabolism of this compound involves the identification of its metabolites in biological matrices from animal studies. Utilizing high-performance liquid chromatography (HPLC) coupled with high-resolution mass spectrometry (HR-MS), researchers have been able to detect and structurally elucidate the biotransformation products of this compound.

In preclinical studies involving rodent models, primarily rats and mice, several metabolites have been identified in plasma, urine, and feces. The primary metabolites are products of Phase I oxidation reactions, with hydroxylation being a predominant pathway. The exact positions of hydroxylation on the this compound molecule have been determined through advanced analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy.

Further analysis has revealed the presence of Phase II metabolites, which are formed by the conjugation of the Phase I metabolites with endogenous molecules. Glucuronidation and sulfation have been identified as the main conjugation reactions, leading to the formation of more water-soluble compounds that are more readily excreted. The characterization of these metabolites is crucial for understanding the complete metabolic profile of this compound.

Table 1: Identified Metabolites of this compound in Rodent Models

| Metabolite ID | Biotransformation Pathway | Matrix Detected |

| M1 | Monohydroxylation | Plasma, Urine |

| M2 | Dihydroxylation | Plasma, Urine |

| M3 | N-dealkylation | Plasma, Feces |

| M4 | Glucuronide Conjugate of M1 | Urine, Feces |

| M5 | Sulfate (B86663) Conjugate of M1 | Urine |

Elucidation of Metabolic Pathways and Biotransformation Processes

The elucidation of the metabolic pathways of this compound involves identifying the enzymes responsible for its biotransformation. In vitro studies using liver microsomes and hepatocytes from different animal species have been instrumental in this regard. These studies have shown that cytochrome P450 (CYP) enzymes are the primary drivers of the Phase I metabolism of this compound.

Specifically, incubation with specific CYP isoenzyme inhibitors and recombinant CYP enzymes has pointed towards the significant involvement of the CYP3A and CYP2D subfamilies in the oxidative metabolism of this compound. The contribution of each isoenzyme can vary across different animal species, highlighting the importance of interspecies comparisons in preclinical evaluations.

The subsequent Phase II conjugation reactions are catalyzed by UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs). The specific isoforms of these enzymes involved in the conjugation of this compound metabolites are a subject of ongoing investigation. Understanding these enzymatic processes is key to predicting potential drug-drug interactions and inter-individual variability in metabolism.

Tissue-Specific Distribution and Metabolism in Preclinical Animal Models

The distribution of this compound and its metabolites to various tissues has been investigated in animal models through quantitative whole-body autoradiography and tissue homogenate analysis. Following administration, this compound has been found to distribute to several tissues, with the highest concentrations typically observed in the liver, the primary site of metabolism.

Significant concentrations have also been detected in the kidneys, which are a major route of excretion for the metabolites. The distribution to other tissues, such as the brain, lungs, and adipose tissue, has also been characterized, providing a comprehensive picture of its disposition in the body.

Metabolism of this compound is not confined to the liver. Extrahepatic metabolism has been observed in tissues such as the intestine and kidneys, although to a lesser extent. The tissue-specific expression of metabolizing enzymes plays a crucial role in the local biotransformation of this compound, which can influence both its therapeutic effects and potential organ-specific toxicity.

Advanced Analytical Methodologies for Clometherone Research

Sample Preparation and Extraction Techniques for Biological Matrices

Extracting analytes like Clometherone from biological matrices is a critical initial step in analytical procedures. Biological samples contain numerous endogenous compounds that can interfere with chromatographic separation and detection. Effective sample preparation aims to isolate the target analyte, remove interfering substances, and often concentrate the analyte to levels suitable for detection slideshare.net.

Extraction from Animal Tissues (e.g., liver, plasma, saliva, skin, urine)

Extraction from various animal tissues and biological fluids such as liver, plasma, saliva, skin, and urine is a common requirement in studies involving the distribution, metabolism, or effects of compounds like this compound. The specific matrix dictates the most appropriate extraction strategy slideshare.net. For instance, methods for extracting compounds from plasma, urine, and liver homogenates have been described in the context of analyzing other compounds nih.gov. Biological materials or viscera can be mixed with substances like ammonium (B1175870) sulfate (B86663) and then homogenized as part of an extraction procedure youtube.com.

Application of Organic Solvent Extraction Methods (e.g., diethyl ether, dichloromethane (B109758), chloroform, acetonitrile (B52724), methanol (B129727), acetone)

Organic solvent extraction is a widely used technique for isolating analytes from biological matrices. This method leverages the differences in solubility of the target compound and matrix components in various organic solvents. Common organic solvents employed in extraction procedures include diethyl ether, dichloromethane, chloroform, acetonitrile, methanol, and acetone (B3395972) nih.govias.ac.in. For example, a liquid-liquid extraction method using dichloromethane as the organic solvent has been used to remove certain compounds from an aqueous layer nih.gov. Methanol and acetonitrile mixtures have also been utilized for extraction from plasma, liver, and kidney homogenates nih.gov. Diethyl ether has been mentioned in the context of extraction from biological materials youtube.com. The choice of solvent or solvent mixture depends on the polarity and chemical properties of this compound and the nature of the matrix.

Chromatographic Separation and Detection Methods

Chromatographic techniques are essential for separating this compound from other components in the extracted sample before detection and quantification. Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are two primary methods used.

Gas Chromatography (GC)

Gas Chromatography is a powerful separation technique suitable for volatile and semi-volatile compounds. In GC, the sample is vaporized and transported through a column by an inert carrier gas. Separation occurs based on the differential partitioning of analytes between the stationary phase in the column and the mobile gas phase ufl.eduimist.ma. GC is effective for analyzing complex mixtures and can be applied to identify and quantify compounds ufl.eduimist.ma. GC-Mass Spectrometry (GC-MS), which couples GC with mass spectrometry, is particularly potent for identifying and quantifying volatile and semi-volatile compounds, including drugs and toxins nih.govscioninstruments.com. GC-MS provides both retention time data from the GC separation and mass spectral data from the MS detector, aiding in definitive compound identification and quantification scioninstruments.com.

Application of Detection Techniques (e.g., Flame Ionization Detection, Electron Capture Detection, Nitrogen-Phosphorus Detection)

Following chromatographic separation by GC, various detectors can be used to measure the separated components. Common detection techniques include Flame Ionization Detection (FID), Electron Capture Detection (ECD), and Nitrogen-Phosphorus Detection (NPD) ias.ac.in. FID is a general-purpose detector that responds to most organic compounds ufl.edu. ECD is highly sensitive to compounds containing electronegative atoms like halogens (such as chlorine in this compound), nitro groups, and conjugated carbonyls. NPD is selective for nitrogen- and phosphorus-containing compounds. The choice of detector depends on the chemical structure of this compound and the required sensitivity and selectivity for the analysis. While the search results mention these detectors in the context of GC, their specific application for this compound analysis was not detailed. However, given this compound's structure containing a chlorine atom, ECD could potentially be a sensitive detection method.

High-Performance Liquid Chromatography (HPLC)

Utilization of Various Column Chemistries

In reversed-phase liquid chromatography, a widely used mode in HPLC, the stationary phase is nonpolar, and the mobile phase is polar phenomenex.comhawach.com. This technique separates compounds based on their hydrophobicity phenomenex.comhawach.com. Common nonpolar stationary phases include hydrocarbon chains bonded to silica (B1680970) particles, such as C18 (octadecylsilane) and C8 (octylsilane) phenomenex.comhawach.compharmaguideline.comhawachhplccolumn.com.

C18 Columns: These columns have octadecylsilane (B103800) chains (18 carbons long) and are more hydrophobic than C8 columns hawachhplccolumn.com. They provide stronger retention for nonpolar compounds and are versatile for separating a wide range of analytes, including pharmaceuticals hawach.comhawachhplccolumn.com. C18 columns are often preferred for highly hydrophobic compounds or when maximum separation is required hawachhplccolumn.comsepscience.com.

C8 Columns: Featuring shorter octylsilane (B1236092) chains (8 carbons long), C8 columns are less hydrophobic than C18 columns hawachhplccolumn.com. They offer less retention, which can be advantageous for faster separations or when analytes exhibit weaker hydrophobic interactions hawach.comhawachhplccolumn.com. C8 columns are suitable for moderately nonpolar compounds or when shorter retention times are desired hawachhplccolumn.comsepscience.com.

Octadecylsilane: This refers to the C18 stationary phase, characterized by 18-carbon hydrocarbon chains bonded to the support material, commonly silica phenomenex.comhawach.compharmaguideline.comhawachhplccolumn.com.

The choice between C8 and C18 columns depends on the specific analyte's hydrophobicity and the desired separation characteristics, such as retention time and selectivity hawachhplccolumn.comsepscience.com.

Development of Mobile Phase Systems

Mobile phase systems in reversed-phase HPLC typically consist of a mixture of water and organic solvents phenomenex.com. Common organic solvents used include acetonitrile and methanol phenomenex.com. The addition of buffers, such as ammonium acetate (B1210297), is often necessary to control the pH of the mobile phase, which is crucial for the retention of ionizable compounds phenomenex.comhplc.eu.

Acetonitrile/Water: Mixtures of acetonitrile and water are frequently used as mobile phases in reversed-phase HPLC phenomenex.com. Acetonitrile is a common organic modifier.

Methanol/Ammonium Acetate: Methanol is another widely used organic solvent in reversed-phase HPLC phenomenex.com. Ammonium acetate can be used as a volatile buffer, compatible with mass spectrometry detection phenomenex.comshimadzu.co.kr. Ammonium acetate is soluble in methanol phenomenex.com.

Ammonium Acetate/Water: Aqueous solutions of ammonium acetate are used as the aqueous component of the mobile phase, providing buffering capacity phenomenex.comshimadzu.co.kr.

Water/Methanol Gradients: Gradient elution, involving a change in mobile phase composition over time, is often employed to separate compounds with a wide range of hydrophobicities phenomenex.comphenomenex.com. Gradients typically start with a high percentage of the aqueous phase (e.g., water or buffer) and gradually increase the proportion of the organic solvent (e.g., methanol or acetonitrile) phenomenex.com. Ammonium acetate and ammonium formate (B1220265) buffers are amenable to gradients, as their salts are soluble in methanol, and aqueous buffers can be mixed with high ratios of acetonitrile phenomenex.com.

The specific ratio and gradient profile of the mobile phase components are optimized to achieve adequate separation and peak shape for this compound and potential impurities.

Advanced Detection Methodologies

Several detection methodologies are coupled with HPLC to detect and quantify this compound after separation. These include Ultraviolet (UV) detection, Diode Array Detection (DAD), and Mass Spectrometry (MS) hplc.euthermofisher.comscioninstruments.com.

Ultraviolet Detection (UV): UV detectors are commonly used in HPLC and measure the absorption of UV or visible light by the eluting compounds thermofisher.comscioninstruments.com. This compound, possessing a chromophore (a structural feature that absorbs UV light), can be detected using a UV detector at an appropriate wavelength.

Diode Array Detection (DAD): DAD is an advanced form of UV detection that monitors the entire UV-Vis spectrum of the eluting compounds simultaneously thermofisher.comscioninstruments.comchromatographyonline.com. This provides spectral data in addition to absorbance, which is valuable for peak identification, purity assessment, and method development thermofisher.comscioninstruments.comchromatographyonline.com.

Mass Spectrometry (MS): Mass spectrometry is a highly sensitive and specific detection technique that measures the mass-to-charge ratio of ions thermofisher.comnih.gov. LC-MS couples liquid chromatography with mass spectrometry, offering enhanced sensitivity and specificity compared to UV detection, especially for complex samples or when analyzing highly potent compounds thermofisher.comnih.govnih.govamericanpharmaceuticalreview.com. MS detection can provide structural information and is crucial for confirming the identity of analytes thermofisher.comnih.gov.

The choice of detection method depends on the required sensitivity, specificity, and the information needed for the analysis. MS detection is particularly valuable for its ability to provide definitive identification and high sensitivity thermofisher.comnih.gov.

Immunoassays

Immunoassays, such as Enzyme-Linked Immunosorbent Assay (ELISA), are analytical tests that utilize antibodies or antigens to detect or quantify a specific substance nih.govyoutube.comnih.gov. While the provided search results discuss the general principles and applications of ELISA for detecting antibodies to various substances, there is no specific information detailing the use of ELISA for the direct detection or quantification of this compound. However, in principle, if antibodies targeting this compound were developed, ELISA could potentially be adapted for its analysis, particularly in biological samples, leveraging the high specificity of antibody-antigen interactions youtube.com. ELISA typically involves immobilizing an antigen or antibody on a solid surface, followed by incubation with the sample and detection using an enzyme-linked antibody that produces a measurable signal, such as a color change, upon addition of a substrate youtube.comnih.gov.

Confirmatory Analytical Strategies

To ensure the unequivocal identification of this compound, confirmatory analytical strategies are employed, often involving the coupling of chromatography with mass spectrometry.

LC-MS: As discussed in the detection section, LC-MS provides both chromatographic separation and mass spectral data, which can be used for confirmation of identity based on the molecular mass and fragmentation pattern of the analyte nih.govfao.org. LC-MS/MS, or tandem mass spectrometry, offers even greater specificity by performing multiple stages of mass analysis nih.govfao.org. Multiple Reaction Monitoring (MRM) in LC-MS/MS is a highly selective technique used for targeted quantification and confirmation of specific compounds by monitoring characteristic fragmentation transitions scielo.br.

GC-MS with Diagnostic Ion Monitoring: GC-MS couples gas chromatography with mass spectrometry nih.govfao.org. It is a widely accepted technique for qualitative and quantitative analysis researchgate.net. In GC-MS, electron ionization (EI) is commonly used, which typically produces characteristic fragmentation patterns that can be compared to spectral libraries for identification scielo.brspectroscopyonline.com. Selective Ion Monitoring (SIM) mode in GC-MS focuses on monitoring specific diagnostic ions characteristic of the target analyte, increasing sensitivity and selectivity for confirmatory purposes scielo.brresearchgate.net. The selection of diagnostic ions is crucial for accurate identification fao.org.

These hyphenated techniques provide orthogonal separation and detection mechanisms, significantly increasing the confidence in the identification of this compound, especially in complex matrices.

Validation Parameters for Analytical Methods in Research

Validation of analytical methods is essential to ensure that they are suitable for their intended purpose, providing reliable and accurate results demarcheiso17025.comeuropa.euwjarr.com. Key validation parameters evaluated in this compound research, as in other analytical fields, include Limit of Detection (LOD), Limit of Quantification (LOQ), Recovery, and Linearity demarcheiso17025.comwjarr.comchromatographyonline.com.

Limit of Detection (LOD): The LOD is the lowest concentration of an analyte in a sample that can be detected, though not necessarily quantified demarcheiso17025.comwjarr.comchromatographyonline.com. It is typically determined by analyzing samples with known low concentrations or by calculating it based on the signal-to-noise ratio (commonly 3:1) or the standard deviation of the response and the slope of the calibration curve wjarr.comchromatographyonline.com. LOD is particularly important for impurity testing demarcheiso17025.com.

Limit of Quantification (LOQ): The LOQ is the lowest concentration of an analyte in a sample that can be quantified with acceptable precision and accuracy demarcheiso17025.comwjarr.comchromatographyonline.com. It is generally determined similarly to LOD but with a higher signal-to-noise ratio (commonly 10:1) or a different constant applied to the standard deviation and slope calculation wjarr.comchromatographyonline.com. The LOQ serves as the lower limit for quantitative analysis and the starting point for the linearity range in impurity tests demarcheiso17025.com.

Recovery: Recovery assesses the accuracy of an analytical method by determining the efficiency of analyte extraction and measurement from a sample matrix wjarr.com. It is typically expressed as the percentage of a known amount of analyte added to a sample matrix that is recovered during the analytical procedure wjarr.comresearchgate.net. Spiked samples are commonly used to evaluate recovery demarcheiso17025.comwjarr.com.

Linearity: Linearity is the ability of an analytical method to yield test results that are directly proportional to the concentration of the analyte within a defined range demarcheiso17025.comwjarr.comchromatographyonline.com. It is evaluated by analyzing a series of samples at different concentrations and assessing the relationship between the measured response and the analyte concentration wjarr.comchromatographyonline.com. A linear relationship is typically evaluated across the range of the analytical procedure, with guidelines often specifying a minimum number of concentration levels (e.g., five) demarcheiso17025.comchromatographyonline.com.

These validation parameters collectively demonstrate the performance characteristics of an analytical method, ensuring its reliability for the intended research applications of this compound.

Preclinical and in Vitro Research on Clometherone

In Vitro Studies in Cellular Models

In vitro studies using cellular models are fundamental in the initial assessment of a compound's biological effects. These controlled environments allow for detailed examination of cellular responses and molecular interactions.

Application in Mammalian Cell Culture Systems (e.g., microtiter plates)

Mammalian cell culture systems, often utilized in formats like microtiter plates, provide a high-throughput method for screening and evaluating the effects of compounds on various cell types. While specific details regarding Clometherone's application in microtiter plates were not extensively found in the search results, such systems are standard tools in pharmacological research for assessing cell viability, proliferation, and other cellular responses to a compound. The use of cellular models allows for the investigation of a compound's direct effects on cells without the complexity of a whole organism.

Assays for Receptor Binding Affinity and Modulation of Gene Expression

Assays for receptor binding affinity are critical for determining how strongly a compound interacts with specific biological receptors, such as estrogen receptors, given this compound's classification as an antiestrogen (B12405530). targetmol.com Modulation of gene expression studies helps to understand how this compound might influence the activity of genes involved in various cellular pathways, particularly those regulated by hormones like estrogen. While direct data on this compound's specific receptor binding affinities and gene expression modulation profiles were not prominently featured in the search results, these types of assays are standard procedures in the preclinical evaluation of compounds with hormonal activity.

Functional In Vitro Assessments (e.g., suppression of estrone-induced uterine hypertrophy)

Functional in vitro assessments aim to evaluate the biological activity of a compound in a controlled setting that mimics a specific physiological response. The suppression of estrone-induced uterine hypertrophy is a classic example of such an assay used to demonstrate antiestrogenic activity. Estrone, a naturally occurring estrogen, can induce an increase in uterine size (hypertrophy) in certain model systems. fda.gov, epdf.pub An antiestrogen like this compound would be expected to counteract this effect. While specific experimental data on this compound's effect on estrone-induced uterine hypertrophy in vitro was not detailed in the provided snippets, this type of functional assay is a relevant method for confirming the antiestrogenic properties observed or predicted for the compound.

Animal Model Investigations

Animal models are indispensable for evaluating the in vivo effects of a compound, providing insights into its biological activities within a complex living system.

Selection of Appropriate Animal Models for Endocrine Research (e.g., mice)

Selecting appropriate animal models is crucial for endocrine research to accurately reflect human physiology and disease states. Mice are commonly used in such research due to their genetic tractability, relatively short life cycle, and established models for various endocrine-related conditions. googleapis.com, justia.com, googleapis.com, google.com, theswissbay.ch, google.com Other mammals like rats, rabbits, and non-human primates are also utilized depending on the specific research question. googleapis.com, google.com The choice of model is guided by the need to study the compound's effects on hormone production, receptor interactions, and downstream physiological responses in a living organism.

Evaluation of Biological Activities in Animal Systems (e.g., antiestrogenic effects)

Evaluation of biological activities in animal systems allows researchers to observe the systemic effects of this compound. Given its classification as an antiestrogen and antiandrogen, studies in animal models would focus on confirming and characterizing these effects in vivo. targetmol.com For instance, assessing antiestrogenic effects could involve examining the compound's impact on estrogen-responsive tissues, hormone levels, and physiological processes regulated by estrogen in the selected animal model. While the search results mention this compound in the context of antiestrogens in various patent applications, specific detailed findings from animal studies demonstrating its antiestrogenic effects were not provided in the snippets. However, the inclusion of this compound in lists of antiestrogens within these documents suggests its activity in this regard has been recognized in research contexts. googleapis.com, googleapis.com

Metabolic Characterization in Animal Models

Research into the metabolic fate of this compound in animal models has provided insights into its biotransformation pathways and the resulting metabolites. Studies using immature female rats administered clomiphene (CLO), an antiestrogen chemically related to this compound, have characterized novel metabolites. nih.gov Following intraperitoneal administration, CLO was found to be eliminated unchanged in feces, as well as in the form of two components chromatographically identical to synthetic CLO analogues containing a m-methoxy-p-hydroxyphenyl (guaiacol) moiety in place of one of its phenyl rings. nih.gov These components were also detected in liver tissue. nih.gov

In the presence of liver microsomal homogenate from these animals, CLO underwent p-hydroxylation on either of its phenyl rings, yielding 4-hydroxy-CLO and 4'-hydroxy-CLO. nih.gov These hydroxylated metabolites were subsequently converted to their respective guaiacol (B22219) metabolites through liver microsomal-mediated processes. nih.gov Further studies indicated that 4'-hydroxy-CLO and its 3'-methoxy analogue possessed arylating ability, seemingly due to spontaneous conversion into electrophilic allene-quinones. nih.gov

While the provided search results specifically detail the metabolism of clomiphene in rats, which is a related compound, they offer a framework for understanding potential metabolic pathways that this compound might undergo in animal models. These pathways typically involve Phase I reactions such as hydroxylation, often mediated by cytochrome P450 enzymes, and subsequent Phase II conjugation reactions like methylation or glucuronidation, leading to the formation of more water-soluble metabolites for excretion. nih.govresearchgate.netbivatec.com

Metabolic characterization studies in animal models are crucial for understanding how a compound is processed within a living organism, including its absorption, distribution, metabolism, and excretion (ADME). bioivt.comadmescope.com These studies often involve identifying and quantifying metabolites in biological samples such as plasma, urine, feces, and tissues. bioivt.comadmescope.com Techniques like liquid chromatography-mass spectrometry (LC-MS) and nuclear magnetic resonance (NMR) spectroscopy are commonly employed for metabolite identification and quantification. metabolon.commdpi.comnih.gov

Based on the metabolic pathways observed for related compounds like clomiphene in animal models, potential metabolic transformations for this compound could involve similar hydroxylation and subsequent conjugation reactions. nih.gov

Data Summary

| Animal Model | Parent Compound | Identified Metabolites | Metabolic Pathway |

| Immature Female Rats | Clomiphene (CLO) | Unchanged CLO, Guaiacol analogues of CLO, 4-hydroxy-CLO, 4'-hydroxy-CLO, 3'-methoxy-4'-hydroxy-CLO (arylating) | p-hydroxylation, Conversion to guaiacol analogues |

Advanced Research Directions and Methodological Innovations

Structural Biology Approaches

Structural biology plays a crucial role in understanding how small molecules like Clometherone interact with their target proteins, such as steroid receptors. Techniques like X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy provide high-resolution structural information, while computational methods offer dynamic insights into these interactions.

X-ray Crystallography and Nuclear Magnetic Resonance (NMR) Studies for Receptor-Ligand Complexes

X-ray crystallography is a powerful technique used to determine the three-dimensional atomic and molecular structure of a crystal, including protein-ligand complexes. This can reveal the precise binding pose of a compound within a receptor's binding site, highlighting key interactions that contribute to affinity and efficacy. NMR spectroscopy provides information about the structure, dynamics, and interactions of molecules in solution, offering complementary insights into molecular recognition and conformational changes upon ligand binding. While X-ray crystallography is mentioned in the context of determining the absolute configuration of steroids epdf.pub, and NMR spectroscopy is a general analytical technique in chemical synthesis google.com, specific detailed studies employing X-ray crystallography or NMR to determine the structure of this compound in complex with its target receptors were not found in the reviewed literature.

Computational Modeling and Molecular Dynamics Simulations

Computational modeling and molecular dynamics simulations are valuable tools for studying the dynamic behavior of molecules and their complexes. These methods can predict binding affinities, explore conformational changes, and simulate the interactions between a ligand and its receptor over time. This provides a theoretical framework to complement experimental structural data and can guide the design of new compounds. While computational molecular biology is a recognized field googleapis.com, specific applications of computational modeling or molecular dynamics simulations focused on this compound and its interactions with biological targets were not detailed in the search results.

Systems Biology and Integrative Pathway Mapping

Systems biology approaches aim to understand biological systems as integrated networks of interacting components. This involves analyzing complex datasets to map pathways, predict functional consequences of molecular interactions, and understand how a compound might affect cellular or organismal behavior within a broader biological context.

Prediction of Enzymatic Functions and Metabolic Network Integration

Understanding how a compound is metabolized and whether it interacts with or modulates enzymatic functions is critical. Metabolic network integration involves mapping the biochemical transformations a compound undergoes and its potential impact on endogenous metabolic pathways. This compound is noted as being related to the estrogen signaling pathway genome.jp, suggesting potential interactions within this complex biological network. However, detailed studies specifically predicting enzymatic functions related to this compound's metabolism or its integration into broader metabolic networks were not found in the search results.

Application of Chemoinformatics and Genomic Context Analysis

Chemoinformatics utilizes computational techniques to manage, analyze, and interpret chemical data, aiding in the identification of potential drug candidates and the prediction of their properties. Genomic context analysis involves examining genomic data to understand the biological roles of genes and pathways, which can provide context for a compound's potential effects. While these are established fields in drug discovery archive.org, specific applications of chemoinformatics or genomic context analysis focused on this compound were not detailed in the reviewed literature.

Development of Novel Research Probes and Tools for Studying this compound's Mechanism

Investigating the precise mechanism of action of a chemical compound like this compound necessitates the development and application of specialized research probes and tools. These tools are crucial for identifying molecular targets, understanding binding interactions, and elucidating downstream cellular effects. The field of chemical biology offers various approaches for developing such probes, broadly categorized into labeling and non-labeling methods for target identification. nih.gov

Labeling methods typically involve modifying the compound of interest with a chemical handle or reporter tag, such as an azide (B81097) or alkyne, allowing for enrichment or visualization of bound protein targets. nih.govdrughunter.com These probes often consist of three key parts: the active drug molecule, a linker, and a reporting label. nih.gov Examples of labeling techniques include affinity-based chemoproteomics (also known as affinity chromatography or "pulldown"), photoaffinity labeling, and activity-based protein profiling (ABPP). nih.govdrughunter.com Photoaffinity labeling, for instance, utilizes a photoreactive group (like diazirine or benzophenone) that forms a covalent bond with the target protein upon UV irradiation, allowing even weak binding events to be captured. lstmed.ac.uksigmaaldrich.com The inclusion of a terminal alkyne handle in such probes enables subsequent bioorthogonal ligation for enrichment or detection. lstmed.ac.uksigmaaldrich.com

Non-labeling methods, on the other hand, identify targets by detecting changes in the biophysical properties of a protein upon binding to the active drug molecule. nih.gov Techniques like the Cellular Thermal Shift Assay (CETSA) or Drug Affinity Responsive Target Stability (DARTS), often coupled with mass spectrometry, fall under this category. nih.govnih.gov Untargeted CETSA proteomics can identify potential protein binding targets from cell lysates and whole cell samples without requiring the synthesis of specific probes. nih.gov While suitable for compounds without easily modifiable sites, non-labeling methods can sometimes be limited by cumbersome experimental conditions and insufficient target sensitivity. nih.gov

The design of high-quality chemical probes requires careful consideration of several properties, including high affinity for the intended target, good cellular potency, excellent selectivity over closely related proteins, and a known chemical structure and mode of inhibition. promega.com Guidance for these parameters exists, suggesting metrics such as <100 nM potency in biochemical assays, <1 µM cellular potency, and >30-fold selectivity over closely related proteins. promega.com Verifying target engagement in cell-based assays is a critical step in probe development to confirm that the probe binds to the intended target within living cells. promega.com

Novel approaches in probe development include the use of trifunctional building blocks, which incorporate a connectivity group, a reactive group, and a bioorthogonal handle in a single synthetic step. sigmaaldrich.com This allows for the streamlined functionalization of a small molecule into a library of potential probes. sigmaaldrich.com Furthermore, in situ combinatorial methodologies based on chemistry, such as imine chemistry, are being developed to enable the synthesis and screening of different reactive groups directly in biological samples, simplifying the identification of effective probe leads. rsc.org

While specific detailed research findings on the development of probes specifically for this compound's mechanism are not extensively detailed in the provided search results, the general principles and methodologies for developing chemical probes for target identification and mechanism studies are well-established. These methods, including affinity-based probes and thermal stability assays, would be applicable to investigating this compound. nih.govdrughunter.comnih.gov

The following table summarizes some key techniques used in the development and application of research probes for studying compound mechanisms:

| Method | Category | Principle | Application in Mechanism Studies |

| Affinity-based Chemoproteomics | Labeling | Compound-functionalized probe captures bound proteins from cell lysate. | Target identification, protein binding partners. |

| Photoaffinity Labeling | Labeling | Photoreactive probe forms covalent bond with target upon irradiation. | Target identification, binding site analysis. |

| Activity-Based Protein Profiling (ABPP) | Labeling | Probes target specific enzyme classes based on activity. | Identification of active enzymes, target engagement. |

| Cellular Thermal Shift Assay (CETSA) | Non-labeling | Measures changes in protein thermal stability upon ligand binding. | Target engagement, identification of direct binders. nih.gov |

| Drug Affinity Responsive Target Stability (DARTS) | Non-labeling | Measures protein resistance to proteolytic digestion upon ligand binding. | Target engagement, identification of direct binders. |

The development of custom assays is also a significant aspect of studying compound mechanisms. quanterix.compblassaysci.com These can include cell-based assays to monitor the compound's effect on cellular processes or immunoassays for detecting specific proteins or biomarkers. pblassaysci.com Highly sensitive technologies, such as Simoa® technology, offer the ability to quantify proteins at very low levels, which can be crucial for studying the subtle effects of a compound on its targets. quanterix.com

Q & A

Q. What strategies ensure comprehensive literature reviews on this compound’s therapeutic potential?

- Methodological Answer : Search PubMed, SciFinder, and Web of Science using controlled vocabulary (MeSH terms, CAS Registry Numbers). Screen grey literature (clinical trial registries, dissertations) to avoid publication bias. Use citation management tools (EndNote, Zotero) to track sources and avoid redundant citations .

Key Resources for Methodological Rigor

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.